Valdecoxib-d3

Descripción general

Descripción

Valdecoxib-d3 es una forma deuterada de Valdecoxib, un inhibidor altamente selectivo de la ciclooxigenasa-2. Valdecoxib es conocido por sus propiedades antiinflamatorias y analgésicas, lo que lo hace útil en el tratamiento de afecciones como la osteoartritis, la artritis reumatoide y la dismenorrea primaria . La forma deuterada, this compound, se utiliza a menudo en la investigación científica para estudiar la farmacocinética y las vías metabólicas de Valdecoxib.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Valdecoxib-d3 se puede sintetizar a través de varios métodos, incluidas las técnicas de dispersión sólida y la formación de complejos de inclusión. Un método implica el uso de polivinilpirrolidona (PVP K-30) para mejorar el perfil de disolución de Valdecoxib . Otro método implica la formación de un complejo de inclusión con hidroxipropil βeta-ciclodextrina (HPβ-CD) utilizando métodos de mezcla física y liofilización .

Métodos de producción industrial: La producción industrial de this compound generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de técnicas avanzadas como la calorimetría diferencial de barrido, el análisis espectral infrarrojo de transformada de Fourier y la microscopía electrónica de barrido ayuda a caracterizar el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Valdecoxib-d3 sufre varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para comprender su estabilidad y reactividad en diferentes condiciones.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de this compound incluyen agentes oxidantes, agentes reductores y varios catalizadores. Por ejemplo, se ha informado el uso de catalizadores de rutenio (II) en reacciones de cicloadición 1,3-dipolar .

Principales productos formados: Los principales productos formados a partir de las reacciones de this compound dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, se ha observado la formación de isoxazoles sustituidos en 3,4-diarilo en ciertas reacciones .

Aplicaciones Científicas De Investigación

Pharmacological Insights

Mechanism of Action

Valdecoxib-d3 functions as a surrogate for valdecoxib, enabling researchers to study the drug's mechanism without interference from the non-labeled compound. It selectively inhibits COX-2, reducing the production of inflammatory prostaglandins. The IC50 value for COX-2 inhibition is approximately 5 nM, demonstrating its potency while minimizing effects on COX-1, which is crucial for maintaining gastric mucosa and renal function .

Research Applications

- Pharmacokinetics and Metabolism : this compound is utilized to study the absorption, distribution, metabolism, and excretion (ADME) profiles of valdecoxib. The deuterium labeling allows for precise quantification in biological samples through techniques such as mass spectrometry.

- Drug Interaction Studies : Research has indicated potential interactions between valdecoxib and other compounds, such as Vitamin D, affecting its pharmacodynamics. Understanding these interactions can optimize therapeutic strategies and minimize adverse effects.

- Comparative Studies : this compound can be used to compare the efficacy and safety profiles of valdecoxib with other NSAIDs or COX-2 inhibitors, providing insights into their relative benefits and risks .

Clinical Case Studies

Several clinical studies have highlighted the effectiveness of valdecoxib in treating various conditions:

These studies illustrate valdecoxib's role in managing pain conditions while offering a safer profile concerning gastrointestinal side effects.

Comparative Analysis with Other NSAIDs

This compound serves as a valuable tool for comparing selective COX-2 inhibitors with traditional NSAIDs. The following table summarizes key differences:

| Feature | This compound | Traditional NSAIDs |

|---|---|---|

| Selectivity | High (COX-2 selective) | Non-selective (COX-1 and COX-2) |

| Gastrointestinal Safety | Lower risk | Higher risk |

| Pain Relief Efficacy | Comparable to opioids | Variable |

| Drug Interaction Potential | Studied with various compounds | Less focus on interactions |

Mecanismo De Acción

Valdecoxib-d3 ejerce sus efectos inhibiendo selectivamente la enzima ciclooxigenasa-2, que participa en la mediación de la inflamación y el dolor . Esta inhibición reduce la producción de prostaglandinas, que son responsables de la inflamación y el dolor. A diferencia de los fármacos antiinflamatorios no esteroideos no selectivos, this compound no inhibe la agregación plaquetaria .

Comparación Con Compuestos Similares

Valdecoxib-d3 se compara con otros inhibidores selectivos de la ciclooxigenasa-2 como celecoxib, rofecoxib y etoricoxib. This compound es conocido por su alta potencia y selectividad para la ciclooxigenasa-2, con un valor de IC50 de 5 nM . Esto lo hace más potente que celecoxib y rofecoxib, que tienen valores de IC50 de 0,05 μM y 0,5 μM, respectivamente . Las interacciones de unión únicas de this compound con la ciclooxigenasa-2 contribuyen a su rápida tasa de inactivación y alta selectividad .

Lista de compuestos similares:- Celecoxib

- Rofecoxib

- Etoricoxib

This compound destaca por su alta potencia, selectividad e interacciones de unión únicas con la ciclooxigenasa-2, lo que lo convierte en un compuesto valioso para la investigación científica y las aplicaciones terapéuticas.

Actividad Biológica

Valdecoxib-d3 is a deuterated form of valdecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used primarily for its anti-inflammatory and analgesic properties. Understanding the biological activity of this compound involves examining its pharmacodynamics, pharmacokinetics, and clinical efficacy, particularly in comparison to other COX-2 inhibitors.

This compound selectively inhibits the COX-2 enzyme, which is crucial in the synthesis of prostaglandins that mediate inflammation and pain. By inhibiting COX-2, this compound reduces the production of pro-inflammatory mediators while sparing COX-1, which is involved in protecting the gastric mucosa and maintaining renal function. This selectivity is associated with a lower incidence of gastrointestinal side effects compared to non-selective NSAIDs .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its biological activity:

| Parameter | Value |

|---|---|

| Oral Bioavailability | 83% |

| Volume of Distribution | 86 L |

| Protein Binding | 98% |

| Metabolism | Hepatic (CYP3A4 and 2C9) |

| Half-life | 8-11 hours |

| Clearance | 6 L/h |

This compound is primarily metabolized in the liver, with less than 5% excreted unchanged in urine. Approximately 70% of the dose is eliminated as metabolites in urine .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of Valdecoxib in treating conditions such as osteoarthritis and rheumatoid arthritis. In trials involving over 4,000 patients, Valdecoxib was found to be significantly more effective than placebo for managing moderate to severe pain and showed comparable efficacy to traditional NSAIDs like naproxen .

Case Studies

- Rheumatoid Arthritis : In a double-blind study, patients receiving Valdecoxib reported significant reductions in pain and improved function compared to those on placebo. The drug was well-tolerated with fewer gastrointestinal side effects than traditional NSAIDs.

- Postoperative Pain : A study involving dental surgery patients indicated that Valdecoxib provided superior pain relief compared to rofecoxib and was comparable to oxycodone plus acetaminophen .

Safety Profile

While this compound has a favorable therapeutic profile, it is not without risks. Notably, it has been associated with serious skin reactions and should be avoided in patients allergic to sulfa drugs. Clinical trials have shown lower rates of endoscopic gastroduodenal ulcer formation compared to non-selective NSAIDs .

Propiedades

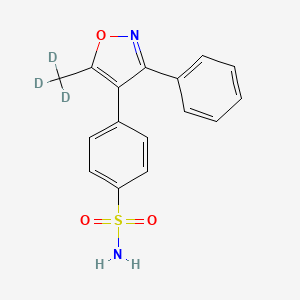

IUPAC Name |

4-[3-phenyl-5-(trideuteriomethyl)-1,2-oxazol-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,19,20)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPDTQAFDNKSHK-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.